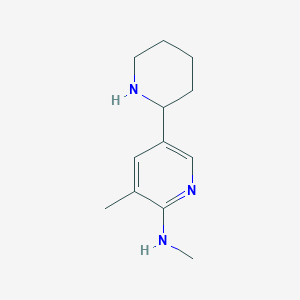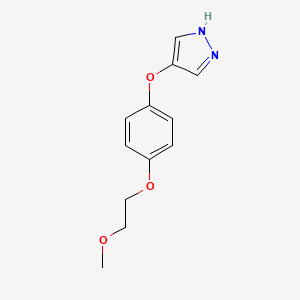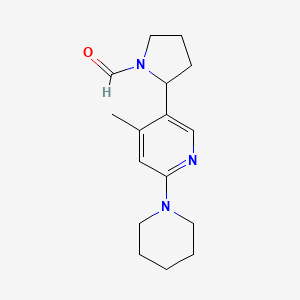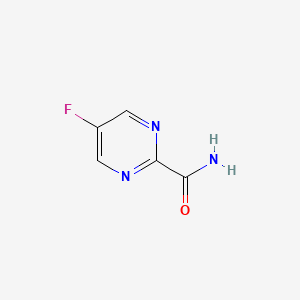
5-Fluoropyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoropyrimidine-2-carboxamide is a fluorinated pyrimidine derivative Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyrimidine-2-carboxamide typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with various nucleophiles such as alkoxides, phenols, and amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production methods for fluorinated pyrimidines, including this compound, often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoropyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Alkoxides, phenols, and amines.
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Catalysts: Potassium carbonate (K2CO3), tetrabutylammonium fluoride (TBAF).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
5-Fluoropyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that also inhibits thymidylate synthase.
Capecitabine: An oral prodrug of 5-Fluorouracil.
Tegafur: Another prodrug of 5-Fluorouracil used in combination therapies
Uniqueness
5-Fluoropyrimidine-2-carboxamide is unique due to its specific structural modifications, which can enhance its stability and reduce toxicity compared to other fluorinated pyrimidines. Its ability to form stable complexes with biological targets makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C5H4FN3O |
|---|---|
Peso molecular |
141.10 g/mol |
Nombre IUPAC |
5-fluoropyrimidine-2-carboxamide |
InChI |
InChI=1S/C5H4FN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) |
Clave InChI |
GVGFPOMHJUJCDS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


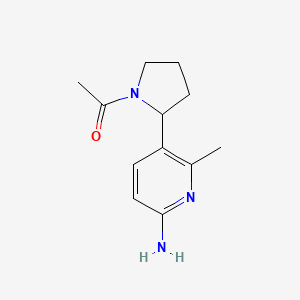

![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)


